2-(1H-indol-5-yl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

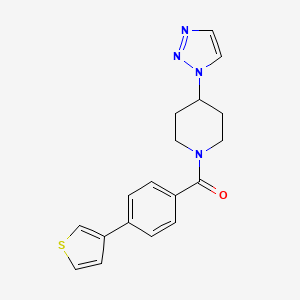

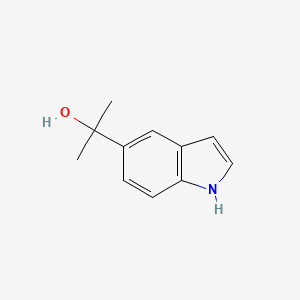

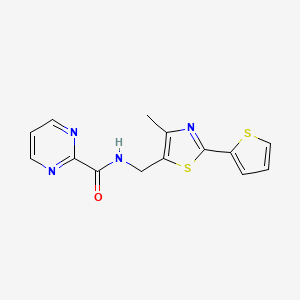

2-(1H-indol-5-yl)propan-2-ol is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is a powder in physical form .

Molecular Structure Analysis

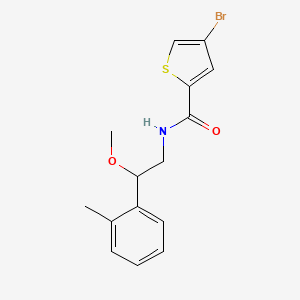

The molecular structure of this compound consists of an indole ring attached to a propan-2-ol group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 353.3±17.0 °C and a predicted density of 1.171±0.06 g/cm3 . Its melting point is between 109-111°C .科学的研究の応用

Enantioselective Synthesis

A study describes the lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, including variants structurally similar to 2-(1H-indol-5-yl)propan-2-ol, to achieve both antipodes through enantioselective acetylation. This method demonstrates a concise and efficient route for producing enantiomerically enriched indolic alcohols, highlighting the importance of enzyme type, acyl group donor, and solvent in optimizing conversion rates and enantioselectivity (Borowiecki, Dranka, & Ochal, 2017).

Adrenolytic Activity

Another study synthesized analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and evaluated their adrenolytic activity. These compounds were assessed for their potential in treating conditions such as hypertension and arrhythmias, showing significant biological activity and offering a basis for the development of new therapeutic agents (Groszek et al., 2009).

Antidepressant Properties

Research into 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism and serotonin reuptake inhibition has identified compounds with potent in vitro activity. These substances, including 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, have shown promise in the development of new antidepressants beyond SSRIs, demonstrating high affinity and selective activity at the 5-HT1A receptor (Takeuchi et al., 2003).

Luminescence Applications

A study on amphiphilic pyrano[2,3-b]indoles, related to the structural theme of this compound, revealed their potential as turn-ON luminophores in acidic and basic media. This research opens new avenues for the development of pH-responsive materials with potential applications in sensing, imaging, and environmental monitoring (Wilcke et al., 2022).

Androgen Receptor Antagonism

A novel series of 2-(1H-indol-2-yl)-propan-2-ols has been designed and synthesized, with compounds identified for their ability to inhibit testosterone-induced prostate weight increases in rats. This research highlights the potential of these compounds in developing new treatments for conditions influenced by androgen receptor activity (Lanter et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Indole derivatives, such as 2-(1H-indol-5-yl)propan-2-ol, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have shown promise in various areas of research, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

作用機序

Target of Action

Indole derivatives have been found to have a binding affinity for bcl-2 family proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research .

Mode of Action

Indole derivatives have been shown to interact with their targets through various forces such as van der waals forces and hydrogen bonds . This interaction can lead to changes in the function of the target proteins, potentially influencing cell survival and proliferation .

Biochemical Pathways

The interaction of indole derivatives with bcl-2 family proteins suggests that they may influence pathways related to apoptosis, or programmed cell death . The downstream effects of this could include reduced cell proliferation and survival, particularly in the context of cancer cells .

Result of Action

Given its potential interaction with bcl-2 family proteins, it may induce apoptosis in cancer cells, leading to reduced cell survival and proliferation .

生化学分析

Biochemical Properties

The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

Currently, there is no specific information available on the effects of 2-(1H-indol-5-yl)propan-2-ol on various types of cells and cellular processes .

Molecular Mechanism

There is no available information on how it exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

There is no specific information available on the changes in the effects of this compound over time in laboratory settings .

Dosage Effects in Animal Models

Currently, there is no specific information available on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with .

Transport and Distribution

There is no specific information available on how this compound is transported and distributed within cells and tissues .

特性

IUPAC Name |

2-(1H-indol-5-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCLWNVWWADZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144453-57-6 |

Source

|

| Record name | 2-(1H-indol-5-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)

![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)